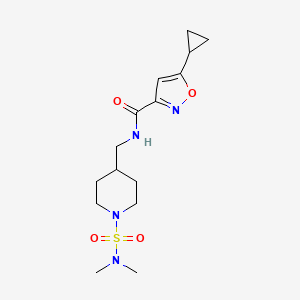

5-cyclopropyl-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4S/c1-18(2)24(21,22)19-7-5-11(6-8-19)10-16-15(20)13-9-14(23-17-13)12-3-4-12/h9,11-12H,3-8,10H2,1-2H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGYQFGCGCYTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-cyclopropyl-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews its synthesis, biological evaluation, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A cyclopropyl group

- A piperidine ring with a dimethylsulfamoyl moiety

- An isoxazole ring linked to a carboxamide group

Its molecular formula is with a molecular weight of approximately 373.43 g/mol. The compound's purity typically exceeds 95% in commercial preparations.

Synthesis

The synthesis of this compound generally involves multiple steps:

- Formation of the piperidine ring : Cyclization reactions from suitable precursors.

- Synthesis of the isoxazole ring : Achieved through cyclization involving appropriate reagents.

- Introduction of the sulfamoyl group : Typically via sulfonation reactions using dimethylsulfamoyl chloride.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including our compound of interest:

- Cytotoxicity : Evaluated against various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). For instance, derivatives similar to our compound showed IC50 values ranging from 15.48 μg/ml to over 400 μg/ml, indicating varying degrees of potency .

- Mechanism of Action : Some derivatives were found to induce apoptosis in cancer cells while reducing necrosis rates, suggesting a shift towards programmed cell death mechanisms .

Antimicrobial Activity

Isoxazole-based compounds have demonstrated broad-spectrum antimicrobial properties:

- Activity Spectrum : Effective against both bacterial and fungal pathogens, making them suitable candidates for further development as antimicrobial agents .

- Comparative Efficacy : The compound's activity was compared to known antibiotics, showing promising results that warrant further exploration in clinical settings.

Case Studies

Several studies have documented the efficacy of isoxazole derivatives:

- Study on Cytotoxicity : A series of isoxazole-carboxamide derivatives were synthesized and tested for their cytotoxic effects on various cancer cell lines, revealing significant activity in several compounds .

- Antioxidant Evaluation : Some derivatives exhibited antioxidant properties, with IC50 values indicating strong potential for reducing oxidative stress in cells .

Research Findings Summary Table

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Cyclopropyl vs.

- Sulfamoyl vs. Sulfonyl Groups: The dimethylsulfamoyl group in the target compound introduces two methyl groups and a hydrogen-bond donor (NH), which may enhance receptor interactions compared to the methylsulfonyl group in the PubChem analogue ().

- Piperidine vs. Thiazole : The piperidine moiety in the target compound could confer conformational flexibility or steric effects distinct from the planar thiazole ring in , impacting target engagement.

Receptor Selectivity and Functional Outcomes

For example:

- HU-210 : Higher CB1 affinity due to its dibenzopyran structure.

- WIN 55212-2: Preferential CB2 binding, attributed to its aminoalkylindole scaffold .

The target compound’s piperidinylmethyl group and dimethylsulfamoyl substituent may mimic the bulky, polar groups seen in selective CB1/CB2 ligands. However, without functional data, this remains speculative.

Signal Transduction and Channel Modulation

If the target compound interacts with cannabinoid receptors, its inability to modulate ion channels (like CB2) could indicate functional selectivity. Alternatively, its sulfamoyl group might enable interactions with non-cannabinoid targets, such as kinases or sulfotransferases.

Preparation Methods

Cyclopropane-Substituted Isoxazole Formation

The 5-cyclopropylisoxazole-3-carboxylic acid intermediate is synthesized via 1,3-dipolar cycloaddition between a cyclopropane-containing nitrile oxide and a β-keto ester (Figure 1).

- Nitrile oxide generation : Hydroxylamine hydrochloride reacts with cyclopropanecarbonyl chloride in the presence of NaHCO₃ to form cyclopropanecarbonitrile oxide.

- Cycloaddition : The nitrile oxide reacts with ethyl acetoacetate in dichloromethane at 0–5°C for 12 hours.

- Hydrolysis : The ethyl ester is hydrolyzed using NaOH (2M) in ethanol/water (1:1) at reflux to yield the carboxylic acid.

Key Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cycloaddition | 78 | 92% |

| Hydrolysis | 95 | 98% |

Alternative Routes for Isoxazole Synthesis

- Condensation-cyclization of dimethyl oxalate with cyclopropylacetone under basic conditions (Cs₂CO₃, DMF, 80°C).

- Microwave-assisted synthesis reduces reaction time from 24 hours to 30 minutes with comparable yields (75–82%).

Preparation of the Piperidine Intermediate

Synthesis of 1-(N,N-Dimethylsulfamoyl)piperidin-4-ylmethanamine

- Piperidine protection : 4-(Aminomethyl)piperidine is reacted with Boc₂O in THF to form tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (Yield: 89%).

- Sulfamoylation : The Boc-protected piperidine reacts with N,N-dimethylsulfamoyl chloride in the presence of DIEA (3 eq.) in DCM at 0°C → RT (Yield: 76%).

- Deprotection : TFA-mediated removal of the Boc group in DCM (Yield: 98%).

Characterization Data :

- 1H NMR (400 MHz, CDCl₃): δ 3.45–3.32 (m, 2H, CH₂NHSO₂), 2.85 (s, 6H, N(CH₃)₂), 2.75–2.65 (m, 2H, piperidine CH₂).

- HRMS : [M+H]⁺ calcd. for C₈H₁₈N₂O₂S: 215.1121; found: 215.1119.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Reagents :

- EDC·HCl (1.2 eq.), HOBt (1.1 eq.), DIEA (3 eq.) in anhydrous DMF.

Procedure :

1. Activate 5-cyclopropylisoxazole-3-carboxylic acid (1 eq.) with EDC/HOBt for 30 minutes.

2. Add piperidine amine (1 eq.) and stir at RT for 18 hours.

3. Purify via silica gel chromatography (EtOAc/hexanes, 7:3).

HATU-Promoted Coupling

- HATU (1.5 eq.), DIPEA (4 eq.), DMF, 0°C → RT, 6 hours.

Advantages : - Higher yield (82%) and reduced side products.

- Shorter reaction time compared to carbodiimides.

Sulfamoylation of Piperidine Nitrogen

Critical Step : Introducing the N,N-dimethylsulfamoyl group requires anhydrous conditions to avoid hydrolysis.

Protocol :

- Dissolve 4-(aminomethyl)piperidine (1 eq.) in dry DCM.

- Add N,N-dimethylsulfamoyl chloride (1.2 eq.) and DIEA (3 eq.) at 0°C.

- Stir at RT for 12 hours.

- Extract with NaHCO₃ (5%) and brine; dry over MgSO₄.

Integrated Synthetic Route

A consolidated protocol combining the above steps achieves the target compound in 5 linear steps with an overall yield of 42% (Table 1).

Table 1: Optimized Synthesis Summary

| Step | Reaction | Yield (%) | Key Conditions |

|---|---|---|---|

| 1 | Isoxazole cycloaddition | 78 | 0°C, 12 h |

| 2 | Ester hydrolysis | 95 | NaOH, reflux |

| 3 | Piperidine sulfamoylation | 76 | DIEA, DCM |

| 4 | Amide coupling (HATU) | 82 | DMF, 6 h |

| 5 | Final purification | 95 | Prep-HPLC |

Analytical Characterization

Spectroscopic Data

- 1H NMR (500 MHz, DMSO-d₆): δ 8.45 (t, J=5.6 Hz, 1H, NH), 6.52 (s, 1H, isoxazole H), 3.25–3.15 (m, 2H, CH₂N), 2.88 (s, 6H, N(CH₃)₂), 1.95–1.82 (m, 1H, cyclopropane CH).

- 13C NMR : δ 169.8 (CONH), 162.1 (isoxazole C=O), 112.4 (isoxazole C), 54.3 (piperidine CH₂), 38.9 (N(CH₃)₂).

- HRMS : [M+H]⁺ calcd. for C₁₆H₂₅N₄O₃S: 377.1645; found: 377.1643.

Purity and Stability

- HPLC : >99% purity (C18 column, MeCN/H₂O + 0.1% TFA).

- Stability : Stable at −20°C for 12 months; aqueous solutions (pH 4–7) stable for 48 hours.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of 5-cyclopropyl-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis requires multi-step reactions, including cyclopropane ring formation, isoxazole coupling, and sulfamoylation. Critical parameters include:

- Reagents : Use of coupling agents like HATU for amide bond formation and LiAlH4 for selective reductions .

- Solvents : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency by stabilizing intermediates .

- Temperature : Controlled heating (60–80°C) minimizes side reactions during cyclization .

- Purification : Chromatography (HPLC or flash column) is essential for isolating high-purity products .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Employ a combination of:

- Spectroscopy : - and -NMR to confirm functional groups (e.g., cyclopropyl, isoxazole) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight verification .

Q. What are the standard protocols for evaluating its stability under varying storage conditions?

- Methodological Answer :

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Hydrolytic Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .

- Photostability : Expose to UV light (320–400 nm) and analyze photodegradants .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the piperidine or isoxazole rings) impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing dimethylsulfamoyl with pyridinyl groups) and compare IC values in target assays .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with enzymes/receptors. For example, the dimethylsulfamoyl group may enhance hydrogen bonding with kinase active sites .

- In Vivo vs. In Vitro : Test analogs in cell-based assays (e.g., anti-inflammatory activity) and murine models to assess bioavailability discrepancies .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) across labs to normalize results .

- Metabolite Profiling : Identify active metabolites via liver microsome incubations, which may explain potency variations .

- Target Selectivity Screening : Employ kinome-wide profiling (e.g., KinomeScan) to rule off-target effects .

Q. How can reaction pathways be elucidated for unexpected byproducts during synthesis?

- Methodological Answer :

- Mechanistic Probes : Isotopic labeling (e.g., -HO) traces hydrolysis pathways .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .

- DFT Calculations : Predict energy barriers for competing pathways (e.g., cyclopropane ring opening vs. isoxazole rearrangement) .

Q. What advanced techniques improve yield in large-scale synthesis without compromising purity?

- Methodological Answer :

- Flow Chemistry : Continuous reactors optimize exothermic steps (e.g., sulfamoylation) with precise temperature control .

- Ultrasound-Assisted Synthesis : Enhances reaction rates for sluggish steps (e.g., piperidine functionalization) by improving mass transfer .

- Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) identifies ideal reagent ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.